tert-Butyl Bromoacetate-13C
CAS No.: 1173022-29-1
Cat. No.: VC0057008
Molecular Formula: C6H11BrO2
Molecular Weight: 196.048
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1173022-29-1 |
|---|---|
| Molecular Formula | C6H11BrO2 |
| Molecular Weight | 196.048 |
| IUPAC Name | tert-butyl 2-bromoacetate |
| Standard InChI | InChI=1S/C6H11BrO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3/i4+1 |
| Standard InChI Key | BNWCETAHAJSBFG-AZXPZELESA-N |
| SMILES | CC(C)(C)OC(=O)CBr |
Introduction
Synthesis Methods
Several approaches exist for synthesizing tert-Butyl Bromoacetate-13C, each with distinct advantages and limitations. The synthesis typically involves incorporating the 13C isotope at specific positions to enable tracking in subsequent applications.
Green Synthesis Method
Recent advancements have introduced environmentally friendly approaches to synthesizing tert-butyl bromoacetate that could potentially be adapted for the 13C-labeled version. One method uses bromoacetic acid and isobutylene as raw materials with a solid superacid catalyst under atmospheric pressure . This approach offers several advantages:
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High yield (95% or above)
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Good product quality (99.0% or above purity)
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Low environmental impact
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Simple reaction process
The reaction conditions typically involve:
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Mol ratio of bromoacetic acid to isobutylene: 1:1.1-1.5
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Reaction temperature: 0-10°C
Industrial Production Considerations
For large-scale production, the synthesis utilizes large reactors and distillation units to ensure high yield and purity. The process typically involves careful temperature control and monitoring to maximize conversion and minimize side reactions. The green synthesis method described above offers particular advantages for industrial production due to its environmental profile and operational safety .
Chemical Reactions and Applications
tert-Butyl Bromoacetate-13C participates in various chemical reactions that make it valuable in research and synthesis applications.
As a Synthetic Reagent
The compound functions primarily as an alkylating agent, capable of introducing alkyl groups into biomolecules. This property is valuable in various synthetic pathways, particularly in pharmaceutical development. Specific applications include:
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Synthesis of N-substituted oligoglycines (peptoids)
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Building block for substituted tert-butyl acetates
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Component in the synthesis of dihydropyranyl prelinkers for polymer-assisted deprotection of oligosaccharides
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Preparation of collagenase inhibitors like (S,S,R)-(-)-actinonin
Research Applications
The 13C labeling makes this compound particularly valuable in research contexts:
NMR Spectroscopy Applications
The 13C isotope has a nuclear spin that makes it detectable by NMR spectroscopy, unlike the more abundant 12C isotope. This property allows researchers to track the labeled carbon atoms through various chemical transformations and biological processes . In one example from the search results, 13C-labeled compounds were used for the unambiguous assignment of chemical shifts and to study the dynamics of ligand-biomolecule interactions .
Metabolic Tracing
The isotopic labeling enables researchers to follow metabolic pathways by tracking the labeled carbon atoms as they move through biological systems. This application is crucial for understanding metabolic processes and identifying potential drug targets.
Biological Activity and Toxicity
Understanding the biological interactions and safety profile of tert-Butyl Bromoacetate-13C is essential for its proper handling and application in research settings.
Biological Interactions
The compound functions as an alkylating agent, potentially modifying biomolecules by introducing alkyl groups. This property has implications for both its toxicity and therapeutic potential. The modifications to biomolecule structure and function can lead to cellular damage but may also be harnessed for therapeutic purposes in specific contexts.
| Classification Parameter | Rating/Category | Reference |
|---|---|---|
| Flammability | Category 3 | |
| Health Hazard | High (3) | |
| Reactivity | Low (1) | |
| Chronic Health Effects | High (3) | |
| Water Hazard Class (WGK) | WGK 3 (Severe hazard to waters) |
Comparative Analysis with Similar Compounds
Understanding how tert-Butyl Bromoacetate-13C compares to related compounds provides valuable context for its applications and properties.
Comparison with Non-labeled tert-Butyl Bromoacetate
The 13C-labeled version maintains essentially the same chemical reactivity as the non-labeled compound but offers enhanced spectroscopic properties for analytical applications. The primary difference lies in the mass spectrometry and NMR spectroscopy characteristics, which allow for specific tracking of the labeled carbon .
Advantages of 13C Labeling
The incorporation of the 13C isotope provides several advantages:
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Enhanced visibility in NMR spectroscopy
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Ability to track specific carbon atoms through chemical transformations
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Reduced spectral overlap in complex systems
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Unambiguous assignment of chemical shifts
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Ability to study molecular dynamics in biomolecular complexes
These properties make 13C-labeled compounds particularly valuable in structural biology, medicinal chemistry, and metabolic research.
Research Findings and Applications
Recent research has demonstrated the utility of 13C-labeled compounds in various scientific contexts.
Structural Biology Applications
One notable application involves the use of 13C-labeled compounds to study biomolecular complexes. For instance, research on labeled tert-Butyl Hoechst dyes has enabled the unambiguous assignment of chemical shifts and examination of the dynamics of dye-aptamer complexes . This application highlights how isotopic labeling can address challenges in structural biology, particularly when dealing with nucleic acid complexes that typically have narrow chemical shift distributions and significant spectral overlap .
Synthesis of Labeled Biological Probes
Another significant application involves the synthesis of labeled biological probes. The search results indicate that tert-Butyl Bromoacetate-13C has been used in the preparation of 13C-labeled tert-Butyl Hoechst dyes, which bind to specific RNA aptamers . Such labeled probes are invaluable for studying the three-dimensional structure and dynamics of biomolecular complexes, providing insights into their function at the molecular level.
Case Studies in Synthetic Chemistry
The compound has been utilized in various synthetic pathways, including the preparation of N,N-Bis(2-quinolylmethyl)-N',N'-bis(tert-butoxycarbonylmethyl)ethylenediamine. In this application, tert-butyl bromoacetate was reacted with various precursors in the presence of potassium carbonate and potassium iodide to yield the desired products with high efficiency (yields of 83-91%) . While this example specifically mentions the non-labeled compound, similar reaction pathways would be applicable to the 13C-labeled version, potentially with the added benefit of tracking the labeled carbon through the synthetic sequence.
Future Perspectives and Research Directions
The unique properties of tert-Butyl Bromoacetate-13C position it as a valuable tool for future research across multiple disciplines.
Emerging Applications in Metabolomics
As metabolomics continues to advance as a field, the importance of isotopically labeled compounds for tracking metabolic pathways is likely to increase. tert-Butyl Bromoacetate-13C could serve as a valuable tool for probing specific metabolic processes, potentially leading to new insights into disease mechanisms and therapeutic targets.
Sustainable Chemistry Advancements
The development of green synthesis methods for tert-butyl bromoacetate presents opportunities for more sustainable production of the 13C-labeled version . As environmental considerations become increasingly important in chemical manufacturing, such approaches may become standard practice, potentially reducing the cost and environmental impact of producing isotopically labeled compounds.
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